
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium: is an organometallic compound that features a rhodium center coordinated to two ethylene ligands and a 4-hydroxypent-3-en-2-one ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium typically involves the reaction of rhodium precursors with ethylene and 4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of rhodium chloride and ethylene in the presence of a base, followed by the addition of 4-hydroxypent-3-en-2-one. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be leveraged in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in processes such as the production of fine chemicals, polymers, and advanced materials. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing and material science .
Mécanisme D'action
The mechanism by which 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center can coordinate to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The ethylene and 4-hydroxypent-3-en-2-one ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .
Comparaison Avec Des Composés Similaires
Acetylacetonatobis(ethylene)rhodium: This compound is similar in structure but features an acetylacetonate ligand instead of 4-hydroxypent-3-en-2-one.
Bis(ethylene)rhodium(I) acetylacetonate: Another related compound with similar coordination but different ligand environment.
Uniqueness: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and selectivity in catalytic applications, making it a valuable tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C9H16O2Rh |
|---|---|
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
ethene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |
Clé InChI |
AFQSOHSPTULSFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


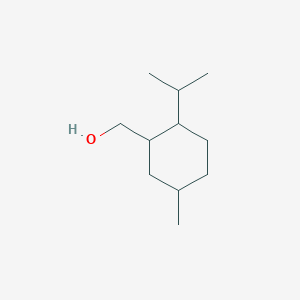
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
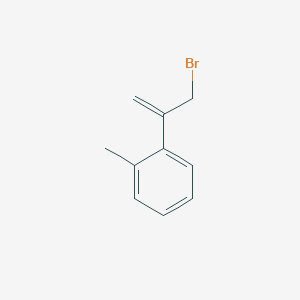
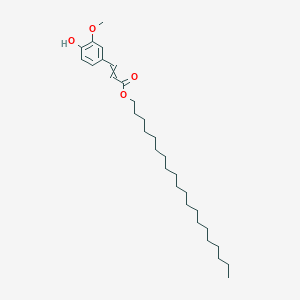
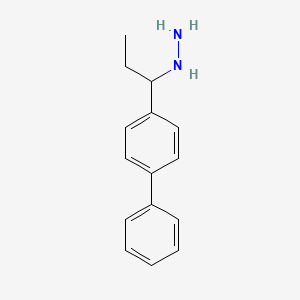
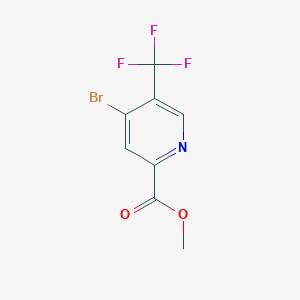

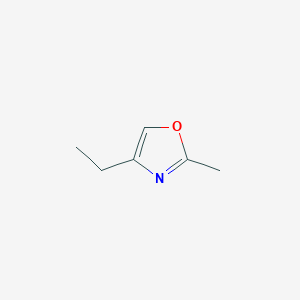
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

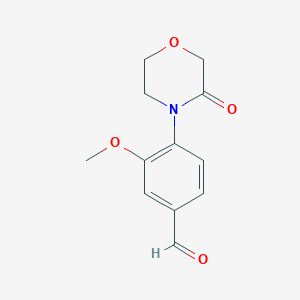
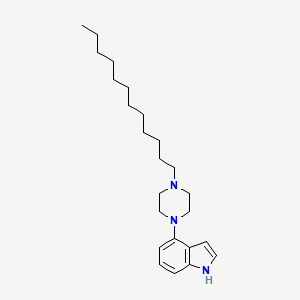
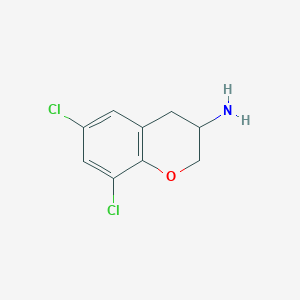
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
